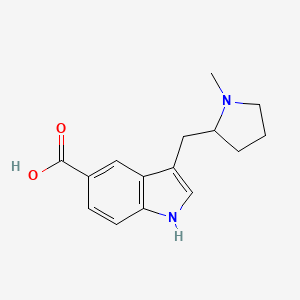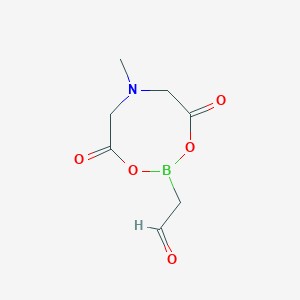
Tetrahydro-6-methyl-4,8-dioxo-4H-1,3,6,2-dioxazaborocine-2-acetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrahydro-6-methyl-4,8-dioxo-4H-1,3,6,2-dioxazaborocine-2-acetaldehyde is a unique chemical compound with the molecular formula C7H10BNO5 and a molecular weight of 198.969 g/mol . This compound is characterized by its distinctive boron-containing heterocyclic structure, which makes it an interesting subject for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-6-methyl-4,8-dioxo-4H-1,3,6,2-dioxazaborocine-2-acetaldehyde can be achieved through multiple synthetic routes. One common method involves the intramolecular trapping of an acylketene intermediate by an internal hydroxy group to form the dioxazaborocine ring . This process typically requires specific reaction conditions, such as elevated temperatures and the presence of suitable catalysts.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
Tetrahydro-6-methyl-4,8-dioxo-4H-1,3,6,2-dioxazaborocine-2-acetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy or amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, hydrazines, and alkyl halides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxo, hydroxy, amino, and substituted derivatives, which can be further utilized in different applications .
科学的研究の応用
Tetrahydro-6-methyl-4,8-dioxo-4H-1,3,6,2-dioxazaborocine-2-acetaldehyde has a wide range of scientific research applications:
Chemistry: It serves as a reference substance for drug impurities and reagents.
Biology: The compound is used in biochemical assays and as a probe for studying biological processes.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
作用機序
The mechanism of action of Tetrahydro-6-methyl-4,8-dioxo-4H-1,3,6,2-dioxazaborocine-2-acetaldehyde involves its interaction with specific molecular targets and pathways. The boron atom in the dioxazaborocine ring plays a crucial role in its reactivity and binding affinity. The compound can form stable complexes with various biomolecules, influencing their function and activity .
類似化合物との比較
Similar Compounds
2H-Tetrahydro-4,6-dioxo-1,2-oxazine: This compound shares a similar dioxo ring structure but lacks the boron atom.
6-Methyl-2-oxo-4-thioxo-1,2,3,4-tetrahydro-3-pyrimidinyl derivatives: These compounds have a similar heterocyclic structure but contain sulfur instead of boron.
Uniqueness
Tetrahydro-6-methyl-4,8-dioxo-4H-1,3,6,2-dioxazaborocine-2-acetaldehyde is unique due to the presence of the boron atom in its structure. This feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
分子式 |
C7H10BNO5 |
|---|---|
分子量 |
198.97 g/mol |
IUPAC名 |
2-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)acetaldehyde |
InChI |
InChI=1S/C7H10BNO5/c1-9-4-6(11)13-8(2-3-10)14-7(12)5-9/h3H,2,4-5H2,1H3 |
InChIキー |
SSXHAJNEYLJGEM-UHFFFAOYSA-N |
正規SMILES |
B1(OC(=O)CN(CC(=O)O1)C)CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-[2-Oxo-2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide](/img/structure/B15292872.png)
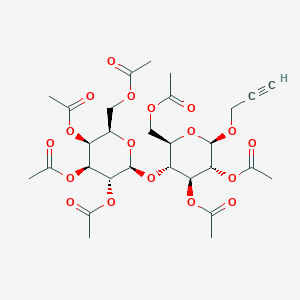

![N-[(1S)-2-[(3R)-3-Hydroxy-1-pyrrolidinyl]-2-oxo-1-phenylethyl]-carbamic Acid Phenylmethyl Ester](/img/structure/B15292898.png)


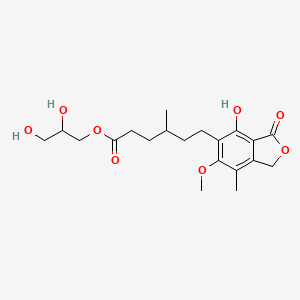
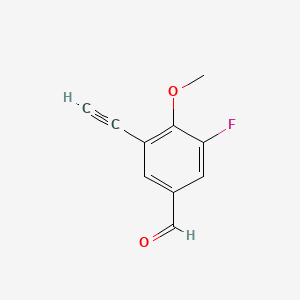
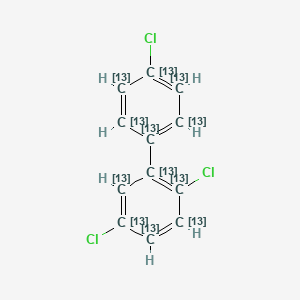
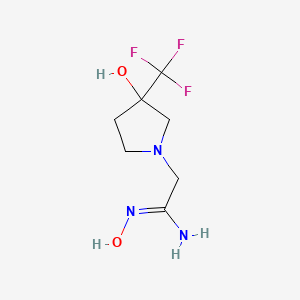
![4-[(2R,3R)-3-(hydroxymethyl)-7-[(E)-3-hydroxyprop-1-enyl]-5-methoxy-2,3-dihydro-1,4-benzodioxin-2-yl]-2,6-dimethoxyphenol](/img/structure/B15292923.png)
![1-[(2R,3R,4S,5S)-4-hydroxy-5-(iodomethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15292930.png)
